16-[2-(cyclohexen-1-yl)ethyl]-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
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Overview
Description
2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a complex organic compound with a unique structure that combines elements of cyclohexene, naphthofuran, and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene or the cyclization of hexane.
Construction of the naphthofuran core: This involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Oxazine ring formation: This step typically requires the reaction of an amine with a carbonyl compound in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- N-(2-(1-cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide
Uniqueness
2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is unique due to its complex fused ring system, which imparts distinct chemical and physical properties. This complexity can lead to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
16-[2-(cyclohexen-1-yl)ethyl]-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-23-17-8-4-5-9-18(17)24(29)26-22(23)19-10-11-21-20(25(19)31-26)14-27(15-30-21)13-12-16-6-2-1-3-7-16/h4-6,8-11H,1-3,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZFVNJNLUOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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